molecular formula C18H12ClNO B131837 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde CAS No. 120578-03-2

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

Cat. No. B131837
M. Wt: 293.7 g/mol
InChI Key: JTRDWIOIDMLMNN-XBXARRHUSA-N
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Description

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde is a compound that can be associated with the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde, they offer insights into the synthesis and properties of related quinoline compounds, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods, including the Friedländer synthesis, as mentioned in the synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives . This method involves the condensation of an aminoaldehyde with a carbonyl compound, which could be adapted for the synthesis of 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde by choosing appropriate starting materials and conditions. Additionally, the Povarov reaction, a three-component reaction involving an aldehyde, is another potential route for synthesizing complex quinoline derivatives, as demonstrated by the synthesis of indole-derived tetrahydroquinolines .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. The presence of substituents, such as the vinyl group and the chloro group in the 7-position, can significantly influence the electronic and steric properties of the molecule. The stereochemistry of such compounds is also crucial, as seen in the synthesis of chiral indole-derived tetrahydroquinolines with high diastereo- and enantioselectivities .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactivity of the aromatic system. The presence of electron-withdrawing or electron-donating groups can direct these reactions to specific positions on the ring. For instance, the synthesis of CF3-substituted quinolines from β-chloro-β-trifluoromethyl-vinylaldehydes involves a reaction with anilines, indicating the potential for nucleophilic aromatic substitution reactions to occur at the quinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde are influenced by their molecular structure. The presence of halogens, such as chlorine, can increase the density and boiling point of the compound. The vinyl group can introduce additional reactivity, potentially making the compound a precursor for polymerization reactions. The chemical properties, such as acidity, basicity, and reactivity towards various reagents, would be determined by the specific functional groups present on the quinoline core.

Scientific Research Applications

1. Application in Synthesis of Bioactive Compounds

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde has been utilized in the synthesis of bioactive compounds like leukotriene receptor antagonists. For example, it has been used as a key intermediate in the gram-scale synthesis of Montelukast, a medication used to treat asthma and allergies. This synthesis was achieved via C(sp3)–H functionalization of methyl azaarenes with carbonyl compounds using iron(II) acetate as an efficient catalyst (Pi, Jiang, Zhou, Sui, Uozumi, & Zou, 2014).

2. In Supramolecular Chemistry

The molecule has been studied for its supramolecular arrangements, derived from various intermolecular interactions, in the structures of arylaldehyde 7-chloroquinoline-4-hydrazones. This includes hydrogen-bonds that link molecules edge to edge, forming chains, and a combination of hydrogen-bonds and π···π interactions creating three-dimensional connectivity (Howie, de Souza, Ferreira, Kaiser, Wardell, & Wardell, 2010).

3. Antimicrobial Applications

It has been found to be useful in the synthesis of quinoline-thiazole derivatives exhibiting antimicrobial activity against various bacterial and fungal strains. This includes activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihory, Rajpara, & Dodiya, 2012).

4. Potential in Cancer Therapy

Compounds synthesized from 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde have shown potential as inhibitors of AKT1 (RAC-alpha serine/threonine-protein kinase), which may have implications in preventing complications of cancers. This was demonstrated through docking analysis, suggesting the potential biological effects of these compounds (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).

5. Use in Organic Synthesis Techniques

This chemical is also significant in various organic synthesis techniques. For instance, it has been used in the nickel-catalyzed syn-selective aryl nickelation and cyclization of aldehyde/enone-tethered terminal alkynes for the synthesis of chromanol skeletons (Rajesh, Singam, Puri, Balasubramanian, & Reddy, 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is considered to be non-hazardous for transport .

properties

IUPAC Name

3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRDWIOIDMLMNN-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C=O)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

CAS RN

120578-03-2, 115104-40-0
Record name (E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde
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Record name 3-(2-(7-Chloroquinolin-2-yl)-ethenyl)benzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(E)-2-(7-chloro-2-quinolinyl)vinyl]benzaldehyde; trans-3-[2-(7-chloro-2-quinolinyl)vinyl]benzaldehyde
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.037
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Record name Benzaldehyde, 3-[2-(7-chloro-2-quinolinyl)ethenyl]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(2-(7-CHLOROQUINOLIN-2-YL)-ETHENYL)BENZALDEHYDE
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Synthesis routes and methods I

Procedure details

A solution of isophthalaldehyde (4.0 g) and 7-chloroquinaldine (5.39 g) in acetic anhydride was heated at 125° in an oil bath for 48 hours. The reaction was cooled to room temperature, diluted with ether (30 mL) and the resulting suspension was stirred vigorously. The solid title compound was collected by filtration and was used as such in the next step.
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30 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To 15 liters of xylene preheated to 100° were added sequentially 7-chloroquinaldine (3 kg, 16.9 moles; see C. M. Leir, J. Org. Chem., 42, 911-913 (1977)), isophthalaldehyde (3.4 kg, 25.3 moles), and acetic anhydride (4.69 liters, 5.07 kg, 49.7 moles). The mixture was heated at reflux for about 8 to 9 hours and then cooled to room temperature. Hexane (16 liters) was added and the resultant precipitate was collected by filtration. Recrystallization from ethyl acetate yielded pure title compound (67%).
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15 L
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde

Citations

For This Compound
3
Citations
FAK Khan, RN Kaduskar, R Patil, RH Patil… - Bioorganic & Medicinal …, 2019 - Elsevier
In the present investigation, new chloroquinoline derivatives bearing vinyl benzylidene aniline substituents at 2nd position were synthesized and screed for biofilm inhibitory, antifungal …
Number of citations: 12 www.sciencedirect.com
D Mao, G Hong, S Wu, X Liu, J Yu… - European Journal of …, 2014 - Wiley Online Library
Lewis‐acid‐catalyzed benzylic reactions of 2‐methylazaarenes with aldehydes have been investigated. Series of azaarene derivatives were afforded by this reaction. 2‐(Pyridin‐2‐yl)…
Z Jamal, YC Teo, GS Lim - Tetrahedron, 2016 - Elsevier
Under the influence of InCl 3 as a Lewis acid catalyst, a methodology on the C(sp 3 )–H functionalization of alkylazaarenes has been demonstrated through the activation of benzylic C–…
Number of citations: 29 www.sciencedirect.com

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